N'-(2-chlorophenyl)-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}ethanediamide
説明
特性
IUPAC Name |
N'-(2-chlorophenyl)-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O4S/c20-16-5-1-2-6-17(16)23-19(26)18(25)22-12-14-7-10-24(11-8-14)29(27,28)15-4-3-9-21-13-15/h1-6,9,13-14H,7-8,10-12H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHTXUGFBKBQDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N'-(2-chlorophenyl)-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound recognized for its potential pharmacological applications, particularly in the fields of anti-inflammatory and anti-cancer therapies. The compound features a unique structural arrangement that includes a chlorophenyl group, a piperidine ring, and a pyridine sulfonyl moiety, which contribute to its biological activity.
Synthesis
The synthesis of N'-(2-chlorophenyl)-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}ethanediamide involves several key steps:
- Reagents : The primary starting materials include 2-chlorobenzenesulfonyl chloride and various piperidine derivatives.
- Reaction Conditions : The reactions are typically carried out in solvents such as dichloromethane and acetic acid, under controlled temperature conditions.
- Purification : Final products are purified through recrystallization and monitored via thin-layer chromatography (TLC) to ensure high purity levels.
Molecular Structure
The molecular formula of this compound is CHClNOS, with a molecular weight of approximately 371.90 g/mol. The structural features include:
- Chlorophenyl Group : Imparts hydrophobic characteristics.
- Piperidine Ring : Contributes to the compound's ability to interact with biological targets.
- Pyridine Sulfonyl Moiety : Enhances solubility and biological activity.
The biological activity of N'-(2-chlorophenyl)-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}ethanediamide is primarily attributed to its interaction with various biological targets involved in inflammatory pathways:
- Nitric Oxide Production : Experimental data suggest that this compound may inhibit nitric oxide (NO) production in macrophages, indicating potential anti-inflammatory effects.
- Cytokine Modulation : It may modulate signaling cascades associated with pro-inflammatory cytokines, thereby affecting immune responses.
Anti-inflammatory Properties
Research indicates that compounds similar to N'-(2-chlorophenyl)-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}ethanediamide exhibit significant anti-inflammatory effects. For instance, studies have shown that sulfonamide derivatives can reduce inflammation by inhibiting the production of pro-inflammatory mediators such as cytokines and chemokines.
Anti-cancer Potential
The compound's structure suggests potential anti-cancer properties, particularly through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines. Preliminary studies have shown promising results against various cancer types, including breast and colon cancer.
Case Studies
-
Case Study on Anti-inflammatory Activity :
- A study evaluated the effect of similar sulfonamide compounds on LPS-induced inflammation in macrophages. Results indicated a significant decrease in TNF-alpha levels upon treatment with the compound, suggesting its efficacy in modulating inflammatory responses.
-
Case Study on Anti-cancer Activity :
- In vitro studies assessed the antiproliferative effects of related compounds against breast cancer cell lines. The most potent analogs showed IC50 values in the low micromolar range, indicating strong growth inhibition.
Data Table: Biological Activity Summary
類似化合物との比較
Table 1: Structural Comparison of Target Compound with Analogs
*Hypothetical molecular formula based on IUPAC name.
- Chlorophenyl Group : Present in the target compound, CDFII (), and ’s compound. This group enhances lipophilicity and may influence binding to hydrophobic enzyme pockets .
- Piperidine Ring : A common feature in the target compound, DMPI, CDFII, and ’s compound. Piperidine derivatives are often exploited for their conformational flexibility and ability to interact with biological targets .
- Sulfonyl/Sulfonamide Groups : The target compound’s pyridine-3-sulfonyl group contrasts with the methanesulfonamide in . Sulfonyl groups improve solubility and metabolic stability compared to sulfonamides .
- Heterocyclic Moieties : The pyridine ring in the target compound differs from the pyrazine () and indole () groups, which may alter electronic properties and target specificity.
Physicochemical Properties
- Molecular Weight : ’s compound (380.9 g/mol) is lighter than the hypothetical target compound (~420 g/mol), primarily due to the ethanediamide group. Higher molecular weight may impact bioavailability.
- Solubility : The pyridine-3-sulfonyl group in the target compound could improve aqueous solubility compared to ’s methanesulfonamide, which lacks an aromatic heterocycle .
Q & A
Q. What are the critical steps in synthesizing N'-(2-chlorophenyl)-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}ethanediamide?
The synthesis typically involves:
- Intermediate formation : Preparation of pyridine-3-sulfonyl chloride and 2-chlorophenyl ethanediamide precursors.
- Coupling reactions : Amide bond formation between intermediates using coupling agents like EDC/HOBt.
- Solvent optimization : Use of dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reaction efficiency.
- Temperature control : Maintaining 0–5°C during sulfonation to prevent side reactions .
Q. What analytical techniques are essential for characterizing this compound?
- Structural confirmation : H/C NMR for functional group analysis and stereochemistry.
- Purity assessment : HPLC (≥95% purity threshold) and mass spectrometry for molecular weight verification.
- Crystallography : X-ray diffraction (XRD) to resolve 3D conformation, particularly for sulfonyl-piperidine interactions .
Q. What in vitro assays are recommended for initial bioactivity screening?
- Enzyme inhibition : COX-2 inhibition assays using fluorometric or colorimetric substrates (e.g., prostaglandin H analogs).
- Cytotoxicity : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
- Receptor binding : Radioligand displacement studies for targets like σ-receptors or kinase isoforms .
Advanced Research Questions
Q. How can reaction yields be improved during the sulfonation of the piperidine intermediate?
- Catalyst optimization : Use sodium triacetoxyborohydride (STAB) for reductive amination, enhancing regioselectivity.
- Solvent effects : Compare DCM (low polarity) vs. DMF (high polarity) to stabilize charged intermediates.
- Temperature gradients : Stepwise heating (25°C → 60°C) to balance reaction rate and byproduct suppression .
Q. How should researchers address contradictions in cytotoxicity data across studies?
- Purity validation : Re-analyze batches via HPLC to rule out impurities (e.g., unreacted sulfonyl chloride).
- Assay standardization : Use identical cell lines (ATCC-validated), passage numbers, and incubation times.
- Dose-response curves : Compare IC values under consistent nutrient media and serum conditions .
Q. What computational strategies support structure-activity relationship (SAR) studies?
- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding modes with targets like COX-2 or σ-1 receptors.
- QSAR modeling : Train models on analogs (e.g., chlorophenyl and pyridinyl derivatives) to correlate substituents with activity.
- DFT calculations : Analyze electron density maps to identify reactive sites for functionalization .
Q. How to design in vivo studies for evaluating neuroprotective effects?
- Animal models : Use rodent neuroinflammation models (e.g., LPS-induced neurodegeneration).
- Biomarkers : Measure glial fibrillary acidic protein (GFAP) and TNF-α levels in cerebrospinal fluid.
- Pharmacokinetics : Assess blood-brain barrier penetration via LC-MS/MS quantification in brain homogenates .
Data Contradiction Analysis
Q. Why might enzymatic inhibition data vary between recombinant and cell-based assays?
- Cofactor availability : Recombinant assays may lack endogenous cofactors (e.g., heme for COX-2).
- Membrane permeability : Cell-based assays depend on compound uptake, influenced by logP values.
- Post-translational modifications : Differences in glycosylation states of enzymes across systems .
Q. How to reconcile discrepancies in crystallographic vs. solution-phase structural data?
- Solvent effects : XRD reflects solid-state conformation, while NMR captures dynamic solution structures.
- Hydrogen bonding : Compare intramolecular H-bonds in crystals vs. solvent interactions in solution.
- Temperature/pH : Ensure matching experimental conditions (e.g., pH 7.4 for biological relevance) .
Methodological Guidance
Q. What strategies optimize selectivity for kinase inhibition?
- Kinase panel screening : Test against a broad panel (e.g., 100+ kinases) to identify off-target effects.
- ATP-binding site mutations : Use mutant kinases to validate binding specificity.
- Covalent modifiers : Introduce electrophilic warheads (e.g., acrylamides) for irreversible inhibition .
Q. How to validate target engagement in cellular assays?
- Cellular thermal shift assay (CETSA) : Monitor protein melting shifts after compound treatment.
- BRET/FRET : Use biosensors to detect real-time target modulation (e.g., cAMP levels for GPCRs).
- Knockout models : Compare responses in wild-type vs. CRISPR-edited cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
